3-(3-Fluorobenzoyl)pyridine
Overview
Description
“3-(3-Fluorobenzoyl)pyridine” is a chemical compound . It is a powder at room temperature . The IUPAC name for this compound is (4-fluorophenyl)(3-pyridinyl)methanone .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring attached to a fluorobenzoyl group . The presence of the fluorine atom in the benzoyl group makes this compound interesting due to the strong electron-withdrawing nature of fluorine .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its melting point is between 92-93 degrees Celsius .Scientific Research Applications
Synthesis and Anti-Proliferative Activity
Researchers have synthesized pyridine derivatives with anti-proliferative properties, relevant in cancer research. Compounds like 2-(4′-fluorobenzoyloxy)pyridine derivatives show significant activity against human leukemia cells, indicating potential applications in developing anti-cancer drugs (Alneyadi, Shehadi & Abdou, 2015).
Optical Material Development
The creation of optical materials, such as Co(II) and Ni(II) 3-fluorobenzoate complexes with pyridine-3-carboxamide, utilizes 3-fluorobenzoylpyridine structures. These compounds exhibit properties like semiconductor structures and fluorescence, useful in developing new materials for optoelectronic applications (Özbek et al., 2019).
Anticancer Activity
Fluoro-substituted benzo[b]pyran derivatives, related to 3-fluorobenzoylpyridine, have shown anti-lung cancer activity. These compounds are effective against various human cancer cell lines, suggesting their role in developing new anticancer agents (Hammam et al., 2005).
Fluorescent Sensors
Compounds like 1-(4-pyridinyl)-1-phenyl-2-(9-carbazolyl)ethene, which feature pyridine units, can function as fluorescent pH sensors. Their ability to exhibit aggregation-induced emission makes them suitable for detecting acidic and basic organic vapors, broadening their application in chemical sensing and diagnostics (Yang et al., 2013).
DNA Binding Studies
Bis-2-(n-pyridyl)-1H-benzimidazoles, related to pyridine derivatives, have been investigated for their DNA binding capabilities. Understanding their interaction with DNA could be crucial for developing new pharmaceuticals and understanding genetic processes (Chaudhuri, Ganguly & Bhattacharya, 2007).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to interact with tropomyosin receptor kinases (trks), which are associated with the proliferation and differentiation of cells .
Mode of Action
It is known that trks, when activated, trigger downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) which are associated with the proliferation, differentiation, and survival of cells .
Biochemical Pathways
The activation of trks can lead to the phosphorylation of the intramembrane kinase domain, triggering downstream signal transduction pathways .
Pharmacokinetics
A similar compound was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms .
Result of Action
The continuous activation of trk proteins can lead to various types of cancers .
Action Environment
The success of similar compounds in suzuki–miyaura coupling reactions is attributed to their stability and the mild, functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-(3-Fluorobenzoyl)pyridine are not fully understood yet. It is known that pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold This suggests that this compound could interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It is possible that it exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are currently unknown. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways that this compound is involved in are currently unknown. It is plausible that this compound could interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It is possible that this compound could interact with various transporters or binding proteins, influencing its localization or accumulation
Subcellular Localization
The subcellular localization of this compound is currently unknown. It is plausible that this compound could be directed to specific compartments or organelles based on any targeting signals or post-translational modifications
Properties
IUPAC Name |
(3-fluorophenyl)-pyridin-3-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-11-5-1-3-9(7-11)12(15)10-4-2-6-14-8-10/h1-8H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVCOTJIGFKWIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70513238 | |
Record name | (3-Fluorophenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79568-07-3 | |
Record name | (3-Fluorophenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70513238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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